molecular formula C9H15NO B2753022 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one CAS No. 855627-42-8

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one

Cat. No.: B2753022
CAS No.: 855627-42-8
M. Wt: 153.225
InChI Key: SNLYIFMHBQBETK-UHFFFAOYSA-N
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Description

2-Methyl-1-azabicyclo[331]nonan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one typically involves multicomponent reactions. One common method is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multicomponent reaction protocols. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-1-azabicyclo[3.3.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYIFMHBQBETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2CCCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855627-42-8
Record name 2-methyl-1-azabicyclo[3.3.1]nonan-4-one
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